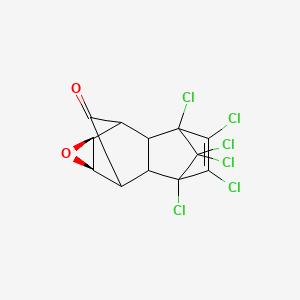
12-Keto Dieldrin
Descripción general
Descripción
12-Keto Dieldrin is a biochemical used for proteomics research . It is an organochlorine compound that was originally produced as an insecticide . The molecular formula of 12-Keto Dieldrin is C12H6Cl6O2 and it has a molecular weight of 394.89 .
Synthesis Analysis
Dieldrin is closely related to aldrin, which reacts further to form dieldrin . Aldrin is not toxic to insects; it is oxidized in the insect to form dieldrin which is the active compound . The degradation of dieldrin includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis .Molecular Structure Analysis
The molecular formula of 12-Keto Dieldrin is C12H6Cl6O2 . The molecular weight is 394.89 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
In the presence of microorganisms, dieldrin is oxidized to keto-aldrin or reduced to monochlorodieldrin . The degradation of dieldrin includes four pathways: oxidation, reduction, hydroxylation, and hydrolysis, with 9-hydroxydieldrin and dihydroxydieldrin as major products .Physical And Chemical Properties Analysis
Dieldrin is a colorless to light-tan crystal with a mild, chemical odor . It has a molecular weight of 380.9 and a specific gravity of 1.75 . It is noncombustible .Aplicaciones Científicas De Investigación
Toxicity of Dieldrin Metabolites: Major metabolites of dieldrin were identified and tested for their toxicities in cockroaches. Among them, a metabolite similar to 12-ketoendrin was not so toxic to the German cockroach, indicating variability in the toxicity of different metabolites (Kadous & Matsumura, 1982).
Endocrine Disruption in Fish: Exposure to dieldrin altered the expression of genes important for reproduction in largemouth bass, indicating its role as an endocrine disruptor (Garcia-Reyero et al., 2006).
Neurotoxic Effects: Dieldrin induces apoptosis via caspase-3-dependent activation in dopaminergic cells, suggesting a mechanism for its neurotoxicity, which is relevant in the context of diseases like Parkinson's (Kanthasamy et al., 2008).
Metabolic Pathways: Comparative studies in rats and mice showed that dieldrin undergoes metabolic pathways leading to various metabolites, including 12-hydroxydieldrin, which might be relevant for understanding 12-Keto Dieldrin (Hutson, 1976).
Environmental and Health Impacts: Extensive research has been conducted on dieldrin's production, environmental deposition, bioaccumulation, toxicology, and epidemiology, highlighting its persistent and harmful effects on both the environment and human health (Jorgenson, 2001).
Safety And Hazards
Dieldrin is highly toxic and can cause severe health effects including headache, dizziness, nausea, vomiting, malaise (vague feeling of discomfort), sweating, myoclonic limb jerks, clonic, tonic convulsions, coma, and in animals, liver and kidney damage . It is also a potential occupational carcinogen .
Direcciones Futuras
Propiedades
IUPAC Name |
(9S,11R)-3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-4,6-7H/t1?,2?,3?,4?,6-,7+,10?,11? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGKTAHLUABTPM-IFQIWKIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C(C(C1=O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]12[C@H](O1)C3C4C(C2C3=O)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857906 | |
| Record name | (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-Keto Dieldrin | |
CAS RN |
52745-99-0 | |
| Record name | (1aR,7aS)-3,4,5,6,9,9-Hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-2,7:3,6-dimethanonaphtho[2,3-b]oxiren-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10857906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



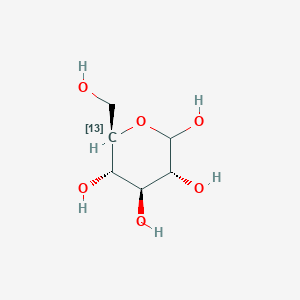
![N,N-Diethyl-1-ethanaminium 3-(2-[(Z)-(5,5-dimethyl-3-((E)-[1-(3-sulfonatopropyl)naphtho[1,2-D][1,3]thiazol-1-ium-2-YL]methylidene)-1-cyclohexen-1-YL)methylidene]naphtho[1,2-D][1,3]thiazol-1-YL)-1-propanesulfonate](/img/structure/B1146260.png)

![D-[3-2H]Glucose](/img/structure/B1146262.png)
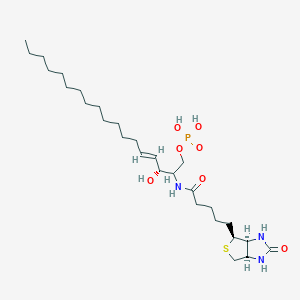
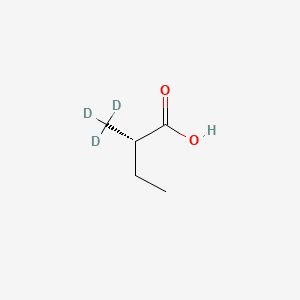
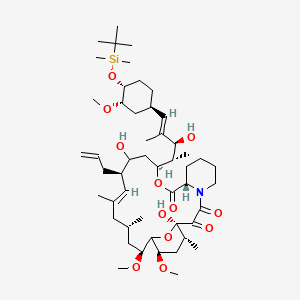
![N-Ethyl-N-[(E)-2-pyridinylmethylene]amine oxide](/img/structure/B1146276.png)